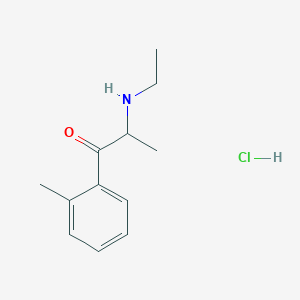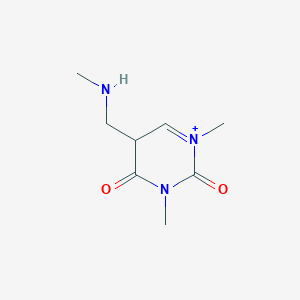
N2-(Phenylacetyl)guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules.
准备方法
The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反应分析
N2-Phenylacetyl guanosine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-Phenylacetyl guanosine may result in the formation of oxidized derivatives, while substitution reactions may yield various substituted guanosine derivatives .
科学研究应用
N2-Phenylacetyl guanosine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of nucleoside analogs and their interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism by which N2-Phenylacetyl guanosine exerts its effects involves its interaction with molecular targets and pathways. The phenylacetyl modification can alter the binding affinity and specificity of guanosine for its targets, potentially affecting processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins .
相似化合物的比较
N2-Phenylacetyl guanosine can be compared with other similar compounds, such as:
N2-Acetyl guanosine: This compound has an acetyl group instead of a phenylacetyl group. It also disrupts key interactions in biological systems but has different chemical properties.
N2-Benzoyl guanosine: This compound has a benzoyl group attached to the nitrogen atom (N2) of the guanine base. It has similar applications but different reactivity and binding properties.
The uniqueness of N2-Phenylacetyl guanosine lies in its specific phenylacetyl modification, which can provide distinct advantages in certain applications .
属性
分子式 |
C18H19N5O6 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,12-14,17,24,26-27H,6-7H2,(H,20,22,25,28)/t10-,12?,13-,14-,17-/m1/s1 |
InChI 键 |
HQYKXJWMEMOETD-LFHDWJCFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


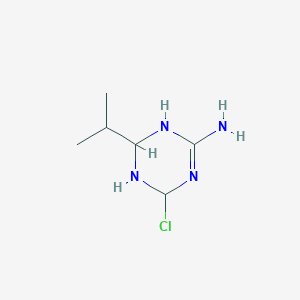
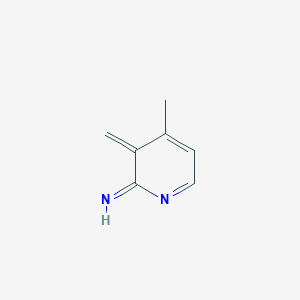

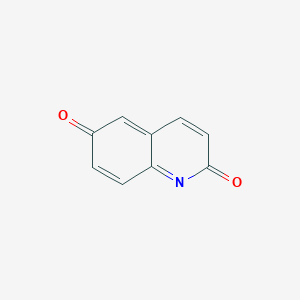
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
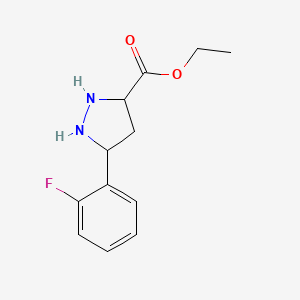
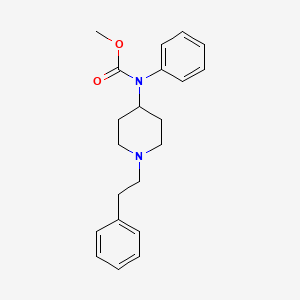
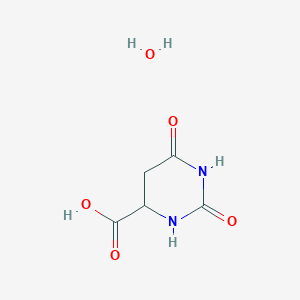
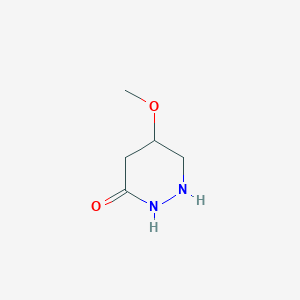
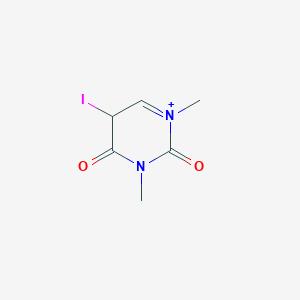
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
